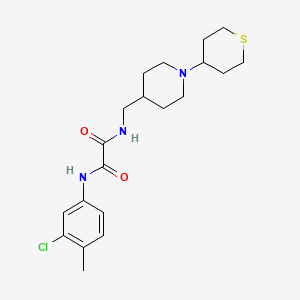

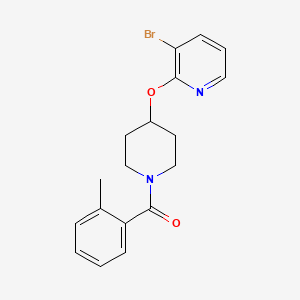

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, commonly known as BEMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEMT is a triazine-based compound that has been synthesized using various methods.

Scientific Research Applications

High Electron Mobility Layers in OLEDs

Triazine derivatives have been identified as excellent electron-transport layers (ETLs) for organic light-emitting diodes (OLEDs), improving driving voltages, power conversion efficiencies, and operational stability. For instance, triazine compounds like 2-biphenyl-4-yl-4,6-bis-(4'-pyridin-2-yl-biphenyl-4-yl)-[1,3,5]triazine and its analogs have demonstrated high electron mobilities, significantly enhancing OLED performance over traditional materials such as tris(8-hydroxyquinoline) aluminum (Alq3) (Matsushima et al., 2010). This suggests that N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride could potentially be explored for use in OLEDs or other electronic applications requiring materials with high electron mobility.

Antimicrobial Agents

Another research area focuses on the antimicrobial properties of triazine derivatives. Novel synthesis methods have been developed for bis-morpholino triazine quaternary ammonium salts, showcasing efficient antibacterial activity against both Gram-negative and Gram-positive bacterial strains. These compounds have been highlighted for their potential as nontoxic and sustainable antimicrobial agents in the fight against microorganism contamination (Morandini et al., 2021). This application area suggests that derivatives like this compound could be explored for antimicrobial coatings or treatments.

Catalysts and Ligands in Chemical Synthesis

Triazine derivatives are also explored as catalysts and ligands in chemical synthesis, offering unique properties due to their structural features. For example, vanadium(V) compounds with bis-(hydroxylamino)-1,3,5-triazine ligands have been synthesized and studied for their structural and electronic properties, indicating potential applications in medicine, analysis, and catalysis (Nikolakis et al., 2008). The versatility of triazine derivatives in coordinating with metals could make this compound a candidate for developing new catalytic systems or ligands in complex synthesis pathways.

properties

IUPAC Name |

2-N,4-N-bis(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.ClH/c1-3-17-5-9-19(10-6-17)24-21-26-22(25-20-11-7-18(4-2)8-12-20)28-23(27-21)29-13-15-30-16-14-29;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDIAYHOAVPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)CC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2696863.png)

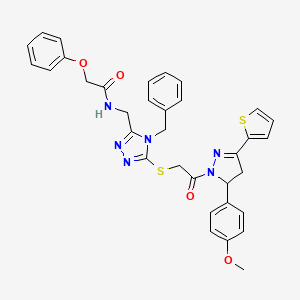

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

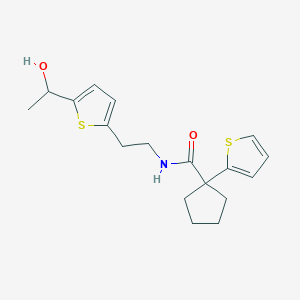

![methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2696866.png)

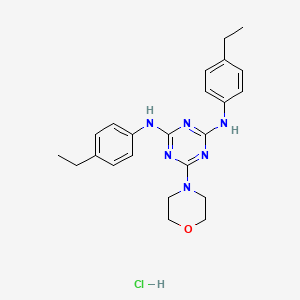

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)

![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)